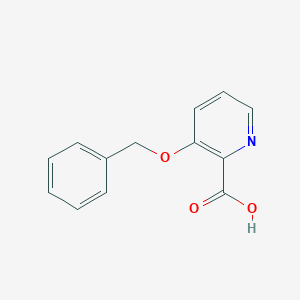

3-(Benzyloxy)picolinic acid

Descripción general

Descripción

“3-(Benzyloxy)picolinic acid” is a specialty chemical . It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid .

Molecular Structure Analysis

The molecular formula of “3-(Benzyloxy)picolinic acid” is C13H11NO3 . Its molecular weight is 229.23 g/mol . The InChI string is InChI=1S/C13H11NO3/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)picolinic acid” include a molecular weight of 229.23 g/mol , XLogP3-AA of 2.2 , Hydrogen Bond Donor Count of 1 , Hydrogen Bond Acceptor Count of 4 , Rotatable Bond Count of 4 , Exact Mass of 229.07389321 g/mol , Monoisotopic Mass of 229.07389321 g/mol , Topological Polar Surface Area of 59.4 Ų , Heavy Atom Count of 17 , and Formal Charge of 0 .

Aplicaciones Científicas De Investigación

Enhanced Degradation of Micropollutants

3-(Benzyloxy)picolinic acid, as a derivative of picolinic acid, can be linked to research involving the degradation of micropollutants in water. A study on the activation of peracetic acid with iron species, utilizing picolinic acid as a chelating agent, highlighted the potential of this method in the degradation of various micropollutants. This approach is noted for its efficiency in degrading contaminants like methylene blue, naproxen, and others, significantly enhancing the performance of the peracetic acid-Fe(III) advanced oxidation process (AOP) (Kim et al., 2022).

Photophysics and Proton Transfer

In the realm of quantum chemistry, 3-(Benzyloxy)picolinic acid's structural analog, 3-hydroxy-picolinic acid, has been studied for its photophysics. The research demonstrated the critical role of the carboxylic group in the molecule, serving as a transmitter for proton transfer between functional groups. This study underscores the intricate dynamics of molecular interactions in the excited state, influencing the photophysics of the system (Rode & Sobolewski, 2012).

Optoelectronic Properties in Polymer Light-Emitting Devices

The optoelectronic properties of a picolinic acid derivative, specifically in the context of its use in polymer light-emitting devices, have been explored. A study synthesized a bicyclometalated iridium complex containing a picolinic acid derivative and evaluated its performance in polymer light-emitting devices. This research opens avenues for enhancing the optoelectronic properties of materials used in such devices, potentially leading to more efficient and durable lighting solutions (Xiao et al., 2009).

Bioconversion and Chemical Synthesis

The bioconversion of aromatic compounds to picolinic acid has been achieved using a recombinant Escherichia coli strain. This strain expressed genes involved in biphenyl catabolism, demonstrating the potential of bioengineering in the efficient synthesis of valuable chemical compounds (Shindo et al., 2004).

Extraction and Recovery Techniques

Research on the reactive extraction of picolinic acid from aqueous solutions has been conducted to optimize the recovery process for carboxylic acids from solutions like fermentation broth. This study highlights the significance of selecting appropriate extractant-diluent systems to achieve higher distribution of the acid with minimal toxicity, essential for applications in pharmaceuticals and nutritional supplements (Datta & Kumar, 2014).

Mecanismo De Acción

Target of Action

The primary target of 3-(Benzyloxy)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are a family of proteins that play crucial roles in various biological processes, including viral replication, packaging, and normal cell homeostatic functions .

Mode of Action

3-(Benzyloxy)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is the key mechanism through which 3-(Benzyloxy)picolinic acid exerts its effects .

Biochemical Pathways

It is known that the compound plays a role in zinc transport . Zinc is an essential trace element that is involved in numerous biochemical pathways, including those related to immune function and viral replication .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that 3-(Benzyloxy)picolinic acid may have good bioavailability.

Result of Action

The molecular and cellular effects of 3-(Benzyloxy)picolinic acid’s action include the inhibition of ZFP function, which can disrupt viral replication and packaging . This disruption can lead to antiviral effects, as has been shown in vitro and in vivo . The compound has also been shown to work in conjunction with other cytokines, such as interferon gamma, to affect immune responses .

Safety and Hazards

“3-(Benzyloxy)picolinic acid” is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Recent studies have shown that picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that “3-(Benzyloxy)picolinic acid” and other picolinic acid derivatives could potentially be developed into broad-spectrum therapeutics to help fight against a variety of viral diseases .

Propiedades

IUPAC Name |

3-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHFMAMJIYHCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571710 | |

| Record name | 3-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)picolinic acid | |

CAS RN |

117523-29-2 | |

| Record name | 3-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)